molecular formula C6H9N3O2S B11071849 3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid

3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No.: B11071849
M. Wt: 187.22 g/mol
InChI Key: KLNNPUJNIZGPRQ-UHFFFAOYSA-N
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Description

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is an organic compound that features a triazole ring, a sulfur atom, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable propanoic acid derivative. One common method is the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then hydrolyzed to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The propanoic acid moiety can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the propanoic acid moiety under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • A triazole ring which contributes to its biological activity.
  • A propionic acid moiety , enhancing its solubility and reactivity.
  • The presence of sulfur and nitrogen heteroatoms , allowing for diverse chemical interactions.

Research indicates that 3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid exhibits significant biological activity. Its applications can be categorized as follows:

Antimicrobial Properties

Studies have shown that derivatives containing the triazole ring have notable antimicrobial effects. The mechanism often involves the disruption of cellular processes in bacteria and fungi. For instance, in vitro tests have demonstrated that this compound can inhibit the growth of various pathogens by interfering with their metabolic pathways .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In a study involving peripheral blood mononuclear cells, it was found to influence cytokine release, which is critical in cancer progression and immune response .

Enzyme Interaction

The compound's ability to form hydrogen bonds with enzymes or receptors suggests that it may modulate enzyme activity or disrupt biological pathways essential for cellular function. This interaction is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic benefits .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Antimicrobial Effectiveness : A study tested the compound against a range of bacterial strains and fungi. Results indicated a significant inhibition zone compared to control groups.
  • Anticancer Mechanisms : Research involving cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
  • Enzyme Inhibition Studies : Experiments showed that the compound could inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

Mechanism of Action

The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular

Biological Activity

3-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H7N3O2SC_5H_7N_3O_2S with a molecular weight of 173.19 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of amidrazones with succinic anhydride. Various derivatives have been synthesized and characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMC), these compounds showed low toxicity (viability between 94.71% and 96.72%) and influenced the release of key cytokines:

  • TNF-α : Decreased by about 44-79% at the highest doses.
  • IL-10 : Increased production observed, particularly with certain derivatives .

This immunomodulatory activity suggests potential therapeutic applications in chronic inflammatory conditions.

Antiproliferative Activity

The antiproliferative effects were evaluated using various cancer cell lines. Compounds demonstrated varying degrees of inhibition on cell proliferation, with some derivatives reducing cell viability significantly compared to controls . The presence of the propionic acid moiety appears to modulate this activity.

Antimicrobial Activity

Antimicrobial tests against Gram-positive and Gram-negative bacteria indicated that these derivatives possess moderate antibacterial properties. However, the presence of the propionic acid group may reduce their overall antibacterial efficacy compared to other triazole derivatives lacking this functional group .

Case Studies

Case Study 1: Cytokine Modulation
A study evaluated the effects of various triazole derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). It was found that specific derivatives not only inhibited pro-inflammatory cytokines but also enhanced anti-inflammatory cytokines like IL-10, suggesting a dual mechanism that could be beneficial in treating inflammatory diseases .

Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, several derivatives were tested against a panel of 60 human cancer cell lines. The results indicated promising anticancer activity at concentrations around 10 μM, highlighting the potential for further development in oncology .

Summary Table of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant reduction in TNF-α; increased IL-10
AntiproliferativeVariable inhibition across cancer lines
AntimicrobialModerate activity against bacterial strains

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-9-4-7-8-6(9)12-3-2-5(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

KLNNPUJNIZGPRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCCC(=O)O

Origin of Product

United States

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